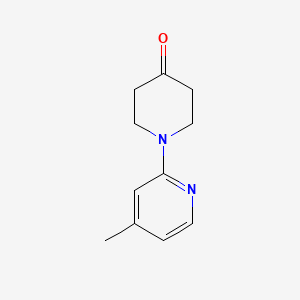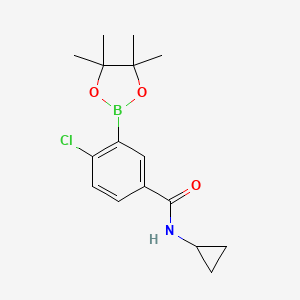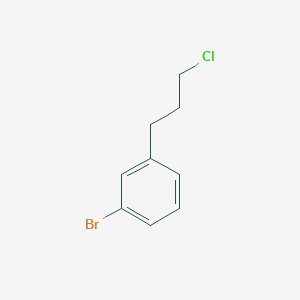
4-(2-氯-5-氟苯氧基)-哌啶盐酸盐
描述
科学研究应用
化学性质和分析
物理化学性质、光谱数据(包括 NMR、UV、FT-IR、MS、PXRD)、稳定性、制备方法和色谱分析方法记录在针对帕罗西汀盐酸盐等类似化合物的研究中。该化合物是一种苯哌啶衍生物和选择性血清素再摄取抑制剂,与 4-(2-氯-5-氟苯氧基)-哌啶盐酸盐具有结构相似性 (Germann、Ma、Han 和 Tikhomirova,2013)。晶体结构和相互作用
包括三氟甲基取代的原卟啉原 IX 氧化酶抑制剂在内的相关化合物的晶体结构已得到分析。这些研究提供了对二面角和原子间距离的见解,这对于理解类似化合物(如 4-(2-氯-5-氟苯氧基)-哌啶盐酸盐)的物理和化学性质至关重要 (Li 等人,2005)。抑制特性和分子动力学
一项涉及哌啶衍生物对铁腐蚀的抑制特性的研究突出了类似化合物在缓蚀中的潜在应用。该研究提供了对全局反应性参数和分子动力学模拟的见解,这与了解 4-(2-氯-5-氟苯氧基)-哌啶盐酸盐在类似情况下的行为有关 (Kaya 等人,2016)。药理潜力和结合特性
多项研究探讨了与 4-(2-氯-5-氟苯氧基)-哌啶盐酸盐在结构上相关的化合物的结合特性和药理潜力。这些研究包括在 5-HT1A 受体激动剂和其他受体背景下的探索,提供了对类似化合物的潜在生物活性和受体相互作用的见解 (Vacher 等人,1999)。合成和结构分析
相关化合物的合成和结构分析,特别是关注环二取代丙基 2-氰基-3-苯基-2-丙烯酸酯及其卤素变体的合成,阐明了可能与 4-(2-氯-5-氟苯氧基)-哌啶盐酸盐相关的合成途径和结构性质 (Savittieri 等人,2022)。
作用机制
安全和危害
属性
IUPAC Name |
4-(2-chloro-5-fluorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-2-1-8(13)7-11(10)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOWEJNMSYULQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-fluoro-phenoxy)-piperidine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)


![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)


![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)
